molecular formula C13H10FNO4S B3382374 3-[(2-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 328028-11-1

3-[(2-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B3382374
CAS No.: 328028-11-1
M. Wt: 295.29 g/mol
InChI Key: FMUBMBGZINBXJE-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)sulfamoyl]benzoic acid (IUPAC name: 3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid) is a sulfamoyl-substituted benzoic acid derivative with the molecular formula C₁₃H₁₀FNO₄S and a monoisotopic mass of 295.031457 Da . The compound features a benzoic acid backbone linked to a 2-fluorophenyl group via a sulfamoyl (-SO₂NH-) bridge. It is identified under CAS RN 328028-11-1 and ChemSpider ID 4264252 . The 2-fluorophenyl substituent introduces steric and electronic effects that influence its binding interactions, as evidenced by molecular modeling studies .

Properties

IUPAC Name

3-[(2-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-11-6-1-2-7-12(11)15-20(18,19)10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUBMBGZINBXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241869
Record name 3-[[(2-Fluorophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328028-11-1
Record name 3-[[(2-Fluorophenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328028-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Fluorophenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride to form 2-fluorophenylsulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(2-fluorophenyl)sulfamoyl]benzoic acid is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Activity/Potency Data Key Findings References
3-[(2-Fluorophenyl)sulfamoyl]benzoic Acid 2-fluorophenyl sulfamoyl, benzoic acid Binding affinity: -8.53 kcal/mol (modeled) Enhanced binding due to sulfamoyl group and fluorine substitution
Compound 4 (sulfamoyl benzoic acid) 1,3-dioxoisoquinoline-propyl sulfamoyl Binding affinity: -8.53 kcal/mol Improved selectivity over parent compound (3) via sulfamoyl substitution
Azosemide Non-acidic sulfamoyl derivative IC₅₀: ~0.2 µM (NKCC1 inhibition) Higher potency than furosemide; better tissue distribution
Furosemide Sulfamoyl benzoic acid derivative IC₅₀: 5–6 µM (NKCC1 inhibition) Lower potency than azosemide; sulfamoyl critical for activity
Ethacrynic Acid Lacks sulfamoyl group IC₅₀: 1.6–3.0 mM (NKCC1 inhibition) Least potent; used for sulfa-allergic patients
NPL-1011 Bis-sulfonamide KD: micromolar range (Dvl-1 PDZ binding) Sulfonamide interactions stabilize target binding
Flufenamic Acid Trifluoromethylphenyl, benzoic acid Not reported (COX inhibition) Structural similarity but lacks sulfamoyl; divergent targets

Mechanistic Insights

Role of Sulfamoyl Group: The sulfamoyl moiety in this compound is critical for binding affinity. Molecular dynamics simulations show that sulfamoyl derivatives (e.g., compound 4) achieve stronger interactions (ΔG = -8.53 kcal/mol) compared to non-sulfamoyl analogues (ΔG = -7.94 kcal/mol) . In loop diuretics like furosemide and azosemide, the sulfamoyl group directly contributes to NKCC1 inhibition, with azosemide’s non-acidic nature further enhancing potency .

Substituent Effects :

  • The 2-fluorophenyl group in the target compound likely enhances binding through hydrophobic interactions and reduced electron density at the sulfamoyl nitrogen, as seen in structurally related kinase inhibitors .
  • Chlorine or trifluoromethyl substitutions (e.g., in compound 10o or NPL-1011 ) improve synthetic yields (up to 87%) or binding kinetics but may reduce solubility.

Synthetic Accessibility: Derivatives with halogenated benzyl groups (e.g., 4-chlorophenyl in compound 10o) show higher synthetic yields (87%) compared to non-halogenated analogues (14–41%) .

Biological Activity

3-[(2-Fluorophenyl)sulfamoyl]benzoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, featuring a sulfamoyl group and a fluorinated phenyl ring. The chemical structure can be represented as follows:

  • Chemical Formula : C13H12FNO4S
  • Molecular Weight : 295.30 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Studies have shown that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, suggesting a potential anti-inflammatory role for the compound .

Biological Activity Data

The following table summarizes the biological activity data of this compound based on various studies:

Biological Activity Effect Reference
COX InhibitionIC50 = 25 μM
LOX InhibitionIC50 = 30 μM
Cytotoxicity in Cancer CellsIC50 = 15 μM
Antimicrobial ActivityEffective against E. coli

Case Study 1: Anti-inflammatory Effects

In a controlled study, the anti-inflammatory effects of this compound were evaluated in a murine model of arthritis. The compound was administered at varying doses, resulting in significant reductions in paw swelling and inflammatory cytokine levels compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .

Case Study 2: Anticancer Activity

A separate study assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with this compound led to apoptosis in these cells, with an IC50 value significantly lower than that of standard chemotherapeutics .

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that this compound is rapidly absorbed upon administration, with peak plasma concentrations reached within two hours. The compound undergoes hepatic metabolism, primarily through glucuronidation and sulfation pathways, leading to the formation of inactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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